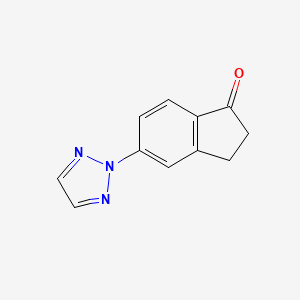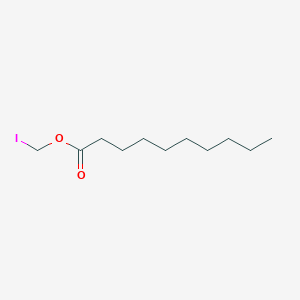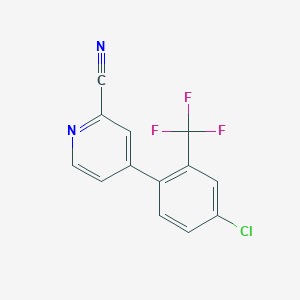![molecular formula C13H19ClN2 B1396963 N-[(2-Methyl-1H-indol-3-yl)methyl]propan-2-aminhydrochlorid CAS No. 1332529-32-4](/img/structure/B1396963.png)
N-[(2-Methyl-1H-indol-3-yl)methyl]propan-2-aminhydrochlorid
Übersicht
Beschreibung
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung der Tubulinpolymerisation
Diese Verbindung wurde auf ihre Fähigkeit zur Hemmung der Tubulinpolymerisation untersucht, ein vielversprechender Ansatz für die Krebstherapie. Sie induziert zelluläre Apoptose dosisabhängig und arretiert Zellen in der G2/M-Phase, ähnlich der Wirkung von Colchicin .
Antitumoraktivität
Indolderivate, einschließlich dieser Verbindung, haben sich in der Behandlung von Krebszellen als vielversprechend erwiesen, da sie in der Lage sind, Zellteilung und -wachstum zu stören .
Antibakterielle Eigenschaften
Das strukturelle Gerüst von Indolderivaten ist für seine antimikrobielle Aktivität bekannt, was diese Verbindung zu einem Kandidaten für die Entwicklung neuer antimikrobieller Mittel macht .
Antituberkulose-Aktivität
Verbindungen mit einem Indolrest wurden auf ihre Antituberkulose-Eigenschaften untersucht und bieten einen möglichen Weg zur Behandlung von Tuberkulose .
Entzündungshemmende Wirkungen
Verwandte Indolverbindungen haben entzündungshemmende Wirkungen gezeigt, indem sie Cyclooxygenase-Enzyme hemmen, was auf ein ähnliches Potenzial für diese Verbindung schließen lässt .
Molekular-Docking-Studien
Diese Verbindung kann in Molekular-Docking-Studien verwendet werden, um ihre Wechselwirkung mit verschiedenen biologischen Zielen vorherzusagen und so die Medikamentenentwicklung und -findung zu unterstützen .
Pharmakologische Evaluierung
Sie kann einer pharmakologischen Evaluierung unterzogen werden, um ihre Wirksamkeit und ihr Sicherheitsprofil in verschiedenen biologischen Anwendungen zu bestimmen .
Synthese von Derivaten
Die Verbindung dient als Vorläufer für die Synthese verschiedener Indolderivate mit unterschiedlichen biologischen Aktivitäten, wodurch ihr Anwendungsbereich erweitert wird .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with tubulin .
Mode of Action
This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal cell cycle, particularly arresting cells in the G2/M phase . This disruption can lead to programmed cell death or apoptosis, a downstream effect of the disrupted microtubule formation .
Result of Action
The result of the compound’s action is the induction of apoptosis in a dose-dependent manner . By inhibiting tubulin polymerization, the compound disrupts normal cell function, leading to cell cycle arrest and ultimately programmed cell death .
Biochemische Analyse
Biochemical Properties
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with tubulin, a protein that is crucial for cell division. This binding inhibits tubulin polymerization, thereby affecting the mitotic process . Additionally, the compound interacts with various receptors in the cell membrane, influencing signal transduction pathways.
Cellular Effects
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride involves several key interactions at the molecular level. The compound binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, the compound can modulate the activity of various enzymes, either inhibiting or activating them, which in turn affects cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. For instance, in animal studies, higher doses of the compound have been associated with increased inhibition of tumor growth . At very high doses, toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, may be observed.
Metabolic Pathways
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux, altering the levels of various metabolites within the cell. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound may localize to specific organelles or compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm where it interacts with tubulin, or to the nucleus where it can influence gene expression. The precise localization can affect the compound’s efficacy and the nature of its biological effects.
Eigenschaften
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13;/h4-7,9,14-15H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNPRZMPONRPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


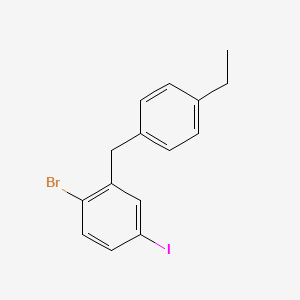

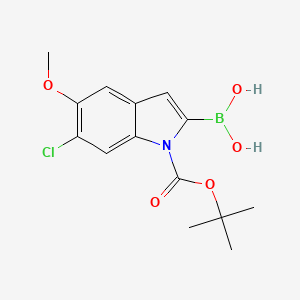
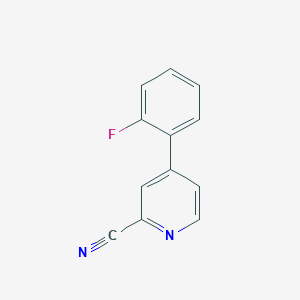
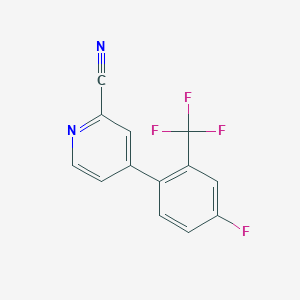
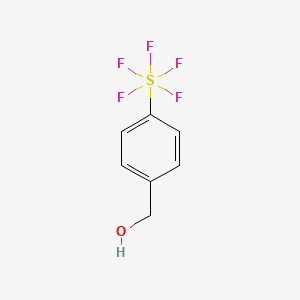
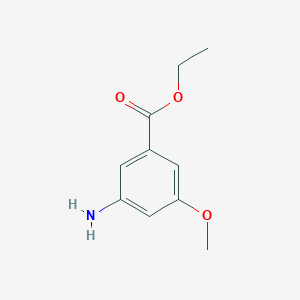
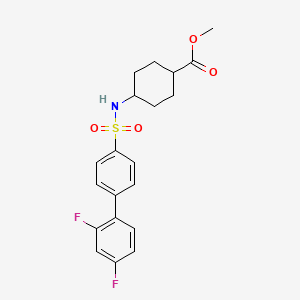
![1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1396896.png)
![2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid](/img/structure/B1396898.png)
